6-O-Propynyl-2'-deoxyguanosine
説明
Contextualization of Modified Nucleosides in Molecular and Cellular Biology
Nucleosides are fundamental building blocks of DNA and RNA, the molecules that carry and translate the genetic code of all living organisms. Beyond the canonical nucleosides—adenosine, guanosine (B1672433), cytidine, thymidine (B127349), and uridine—cells naturally synthesize a vast array of modified nucleosides. bldpharm.com These modifications are not mere decorations; they are critical players in the multi-level regulation of gene expression. nih.gov For instance, modified bases in transfer RNA (tRNA) are essential for stabilizing the molecule's three-dimensional structure and ensuring the accuracy and efficiency of protein synthesis. nih.gov Similarly, modifications in messenger RNA (mRNA), such as N6-methyladenosine (m6A), influence mRNA processing, stability, and translation, thereby fine-tuning protein production. nih.gov
In addition to their natural functions, chemically synthesized modified nucleosides have become indispensable tools in molecular biology, biotechnology, and medicine. nih.gov By virtue of their structural similarity to natural nucleosides, these analogs can be recognized and incorporated into DNA or RNA by cellular enzymes like polymerases. bldpharm.com This characteristic allows researchers to introduce specific functionalities into nucleic acids. These functionalities can act as probes to study DNA-protein interactions, visualize cellular processes, or even form the basis of therapeutic agents. bldpharm.comnih.gov
Significance of Alkyne-Functionalized Nucleosides as Biochemical Probes
The introduction of an alkyne group into a nucleoside, as seen in 6-O-Propynyl-2'-deoxyguanosine, transforms it into a powerful biochemical probe. medchemexpress.comnih.gov The alkyne functional group is particularly significant because it is a key component in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". acs.orgmdpi.com This reaction is prized in chemical biology for its high efficiency, specificity, and biocompatibility; it proceeds readily in aqueous environments and does not interfere with most biological functional groups. mdpi.com
Alkyne-functionalized nucleosides can be fed to cells and become incorporated into newly synthesized DNA or RNA during replication or transcription. nih.gov The incorporated alkyne group then serves as a bioorthogonal handle. Researchers can introduce a molecule of interest—such as a fluorescent dye, a biotin (B1667282) tag for purification, or a cross-linking agent—that carries a complementary azide (B81097) group. acs.orgnih.gov The click reaction then specifically and covalently attaches the molecule of interest to the alkyne-modified nucleic acid. acs.orgnih.gov This strategy has been widely adopted for various applications, including:
Visualizing DNA Replication: By using a fluorescent azide, researchers can image newly synthesized DNA, providing insights into cell division and proliferation. nih.gov
Identifying DNA-Binding Proteins: Tagging modified DNA allows for the isolation and identification of proteins that interact with specific nucleic acid sequences.
Mapping Nucleic Acid Modifications: The click reaction can be used to label and map the locations of other modifications within the genome or transcriptome.
The development of alkyne-modified nucleosides like this compound provides a versatile platform for the chemical manipulation and study of nucleic acids, enabling investigations that would be difficult or impossible with purely biological or genetic methods. acs.orgmdpi.com
Data Tables
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₁₃H₁₅N₅O₄ |
| IUPAC Name | 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(prop-2-yn-1-yloxy)-1H-purin-7-ide |
| Primary Application | Click Chemistry Reagent medchemexpress.com |
| Functional Group | Alkyne biocat.com |
| Analogue of | 2'-deoxyguanosine (B1662781) medchemexpress.com |
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Adenosine | A |
| Guanosine | G |
| Cytidine | C |
| Thymidine | T |
| Uridine | U |
| N6-methyladenosine | m6A |
| Deoxyguanosine | dG |
| 2-F-deoxyinosine | 2-F-dI |
| O6-p-nitrophenylethyl | NPE |
Structure
2D Structure
3D Structure
特性
分子式 |
C13H15N5O4 |
|---|---|
分子量 |
305.29 g/mol |
IUPAC名 |
(2R,5R)-5-(2-amino-6-prop-2-ynoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H15N5O4/c1-2-3-21-12-10-11(16-13(14)17-12)18(6-15-10)9-4-7(20)8(5-19)22-9/h1,6-9,19-20H,3-5H2,(H2,14,16,17)/t7?,8-,9-/m1/s1 |
InChIキー |
XUNGDRIVNXQGHG-CFCGPWAMSA-N |
異性体SMILES |
C#CCOC1=NC(=NC2=C1N=CN2[C@H]3CC([C@H](O3)CO)O)N |
正規SMILES |
C#CCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |
製品の起源 |
United States |
Integration into Nucleic Acids and Oligonucleotides
Enzymatic Incorporation into DNA and RNA Oligomers
The triphosphate form of 6-O-Propynyl-2'-deoxyguanosine serves as a substrate for various DNA polymerases, allowing for its enzymatic incorporation into newly synthesized DNA strands. This approach is fundamental for a range of in vitro and in vivo applications, particularly for labeling and tracking nucleic acids.
The enzymatic incorporation of modified nucleotides is a cornerstone of molecular biology, enabling the synthesis of functionally diverse DNA molecules. nih.gov DNA polymerases, the enzymes responsible for DNA replication, can recognize and incorporate modified deoxynucleoside triphosphates (dNTPs) like this compound triphosphate (6-O-propynyl-dGTP). The efficiency of this incorporation depends on the specific polymerase and the nature of the modification.
Studies have shown that various DNA polymerases can tolerate modifications on the nucleobase. For instance, Taq polymerase has been demonstrated to successfully incorporate dATP derivatives with bulky side chains at the C7 position of 7-deaza-dATP during the Polymerase Chain Reaction (PCR). nih.gov While the modification in 6-O-propynyl-dGTP is at the O6 position of guanine (B1146940), the principle of polymerase tolerance to modifications is a key factor. The enzyme's active site must accommodate the propynyl (B12738560) group without significantly disrupting the catalytic process of phosphodiester bond formation. The successful incorporation of such modified dNTPs allows for the production of DNA amplicons containing these unique chemical functionalities. nih.gov
The ability of polymerases to utilize these modified substrates is crucial for applications in SELEX (Systematic Evolution of Ligands by Exponential Enrichment) and for the development of novel DNAzymes and aptamers with expanded chemical capabilities. nih.gov
This compound has been specifically designed and utilized for its properties as a substrate for reverse transcriptases, particularly in the study of retroviruses like HIV-1. jenabioscience.comnordicbiosite.com Reverse transcriptases are RNA-dependent DNA polymerases that are essential for the life cycle of retroviruses. thermofisher.com The unique substrate specificity of these enzymes can be exploited to selectively label viral DNA.
Research has shown that this compound is preferentially incorporated by viral reverse transcriptases over cellular DNA polymerases. This specificity allows for the targeted labeling of newly synthesized viral DNA during replication. The incorporated alkyne group serves as a chemical handle for "click chemistry," a highly efficient and specific bioorthogonal reaction. jenabioscience.comnordicbiosite.comlumiprobe.com By introducing an azide-modified fluorescent dye, researchers can use the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to covalently attach the dye to the propynyl group within the viral DNA. jenabioscience.com This method enables the visualization of the early steps of HIV-1 replication, providing insights into the viral life cycle. jenabioscience.comnordicbiosite.com
This click labeling strategy offers a powerful alternative to traditional methods like those using 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), which often results in significant labeling of nuclear DNA. lumiprobe.comjenabioscience.com In contrast, this compound (also referred to as PdG) allows for almost selective staining of mitochondrial DNA (mtDNA) and, in the context of virology, specific labeling of reverse-transcribed DNA, with minimal background from the host cell's nuclear DNA. jenabioscience.com
Solid-Phase Oligonucleotide Synthesis with this compound Phosphoramidites
The chemical synthesis of custom DNA and RNA oligonucleotides is a routine and essential technique in molecular biology. The phosphoramidite (B1245037) method, performed on a solid support, is the standard approach for this process. wikipedia.orgbiotage.com This method allows for the site-specific incorporation of modified nucleosides, such as this compound, into an oligonucleotide chain.
To be used in this synthesis, the this compound nucleoside must first be converted into a phosphoramidite building block. nih.govnih.gov This involves protecting the 5'-hydroxyl group with an acid-labile dimethoxytrityl (DMT) group and activating the 3'-hydroxyl group by reacting it with a phosphitylating agent.
The synthesis cycle on an automated DNA synthesizer consists of four main steps that are repeated for each nucleotide addition:
Deblocking (Detritylation): The DMT group is removed from the 5'-hydroxyl of the growing oligonucleotide chain, which is attached to the solid support. umich.edu
Coupling: The this compound phosphoramidite is activated (typically by tetrazole) and then reacts with the free 5'-hydroxyl group of the growing chain. biotage.comumich.edu
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which would result in deletion mutations. biotage.com
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an iodine solution. biotage.com
This cycle is repeated until the desired sequence is assembled. Finally, the completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final, purified product containing the site-specifically incorporated this compound.
Structural and Biophysical Impact on Nucleic Acid Duplexes and Higher-Order Structures
The introduction of a chemical modification like a propynyl group into a nucleic acid can have significant effects on its structure, stability, and biophysical properties. These changes are primarily due to altered base pairing and stacking interactions within the duplex.
The stability of a DNA duplex is determined by two main forces: hydrogen bonding between complementary bases (Watson-Crick pairing) and stacking interactions between adjacent base pairs. biomers.net The propynyl group, being a rigid, electron-rich rod, can significantly influence these interactions.
The primary effect of the propynyl group is the enhancement of base stacking. nih.govnih.gov This is attributed to several factors:
Increased Surface Area: The propynyl group extends the aromatic system of the nucleobase, leading to a larger surface area for van der Waals and hydrophobic interactions with neighboring bases.
Polarizability: The triple bond of the alkyne is highly polarizable, which can lead to favorable electrostatic and dispersion force interactions within the base stack. nih.govnih.gov
The enhanced stacking interactions provided by the propynyl group generally lead to a significant increase in the thermal stability of the DNA duplex. nih.govnih.gov This is quantified by the change in melting temperature (ΔTm), which is the temperature at which half of the duplex DNA dissociates into single strands.
Studies on similar propynyl-modified pyrimidines have consistently shown a stabilizing effect. For example, substituting deoxycytidine (dC) with C5-propynyl-dC can increase the Tm by approximately 2.8°C per modification. Similarly, substituting thymidine (B127349) (dT) with C5-propynyl-dU increases the Tm by about 1.7°C per modification. biomers.net While these values are for modifications at a different position on pyrimidines, they illustrate the general principle that propynyl groups are duplex-stabilizing moieties. The magnitude of stabilization from this compound would likewise depend on its position and the surrounding sequence context.
| Modification | Substitutes | Change in Melting Temperature (ΔTm) per Modification (°C) | Primary Stabilizing Factor |
|---|---|---|---|
| C-5 Propynyl-deoxycytidine | dC | +2.8 | Enhanced Stacking Interactions |
| C-5 Propynyl-deoxyuridine | dT | +1.7 | Enhanced Stacking Interactions |
Data derived from studies on C5-modified pyrimidines, illustrating the general stabilizing effect of propynyl groups. biomers.net
Contributions to G-Quadruplex Nucleic Acid Targeting and Ligand Design
The strategic incorporation of modified nucleosides into oligonucleotides is a key strategy for the development of targeted therapeutic agents and molecular probes. This compound, with its terminal alkyne group, serves as a powerful tool for the site-specific functionalization of G-quadruplex (G4) structures through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier reaction in the field of click chemistry. This approach allows for the precise attachment of various functionalities, such as fluorescent dyes, affinity tags, or potential therapeutic ligands, directly to a pre-defined position within a G4-forming nucleic acid sequence.
The fundamental principle involves synthesizing an oligonucleotide where one or more guanosine (B1672433) residues are replaced with this compound. Once this modified oligonucleotide folds into its characteristic G-quadruplex architecture, the propynyl groups are exposed and available for a highly efficient and specific reaction with azide-containing molecules. This method provides a versatile platform for creating novel G4-targeted ligands and probes. By positioning the alkyne handle at different locations within the G4 structure (e.g., in the loops or as part of the G-tetrads), researchers can systematically explore how the attachment of different molecules at various sites affects G4 stability, conformation, and interaction with other biomolecules.
A key area of investigation is the impact of such modifications on the thermal stability of the G-quadruplex. The stability of a G4 structure is critical for its biological function and for its potential as a therapeutic target. Attaching molecules via click chemistry can either stabilize or destabilize the G4 fold, depending on the nature of the attached molecule and its location.
Detailed research into the site-specific labeling of G-quadruplexes has demonstrated the viability of this strategy. For instance, in a study focused on RNA G-quadruplexes, researchers incorporated a guanosine analog with a 2'-O-propargyl group—a close structural relative of the propynyl group on this compound. This modification enabled the successful conjugation of Cy3 and Cy5 fluorophores into the G-quadruplex structure. The effect of these modifications on the thermal stability of the G4 structure was quantified using UV-melting experiments, which measure the melting temperature (Tm), the temperature at which half of the structures are unfolded.
The findings from such studies are crucial for ligand design. A ligand intended to stabilize a G-quadruplex, for example, could be attached to a location that enhances the Tm of the structure. Conversely, a ligand designed to disrupt a G4 structure might be placed at a site that leads to a decrease in Tm. The data below illustrates typical changes in thermal stability upon modification and subsequent labeling of a G-quadruplex-forming sequence.
Table 1. Thermal Melting Temperatures (Tm) of an RNA G-Quadruplex and Its Modified/Labeled Variants
This table shows the impact on thermal stability when a G-quadruplex-forming oligonucleotide (QA1) is modified with alkyne-functionalized guanosines and subsequently labeled with a fluorophore via click chemistry. Data is based on research involving 2'-position modifications, which demonstrates the principles applicable to 6-O-propynyl modifications. ethz.ch
| Oligonucleotide Sequence | Description | Melting Temperature (Tm) in °C | Change in Tm (ΔTm) in °C |
|---|---|---|---|
| QA1 | Unmodified G-Quadruplex | 63.6 | Reference |
| QA1-alkyne | G-Quadruplex with two incorporated alkyne-modified guanosines | 61.9 | -1.7 |
| QA1-c53 | Alkyne-modified G-Quadruplex after click-conjugation with Cy5/Cy3 fluorophores | 64.1 | +0.5 |
The data reveals that the initial incorporation of the alkyne-modified nucleosides caused a slight destabilization of the G-quadruplex, as indicated by a 1.7°C decrease in the melting temperature. However, after the click reaction to attach the fluorophores, the stability of the final labeled G-quadruplex was slightly increased relative to the original, unmodified sequence (ΔTm = +0.5°C). This demonstrates that the propynyl group serves as an effective and minimally disruptive handle for conjugation, and the final properties of the G4 structure can be fine-tuned by the nature of the molecule attached. This level of precise control is invaluable for the rational design of G-quadruplex-targeting ligands and diagnostic tools.
Applications in Bioorthogonal Click Chemistry for Biomolecular Labeling and Conjugation
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 6-O-Propynyl-2'-deoxyguanosine
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of click chemistry, prized for its high efficiency, specificity, and biocompatibility under aqueous conditions. medchem101.comnih.gov This reaction involves the formation of a stable triazole linkage between a terminal alkyne, such as the propynyl (B12738560) group on this compound, and an azide-functionalized molecule. researchgate.net
Mechanistic Principles and Reaction Optimization in Aqueous and Biological Milieus
The fundamental mechanism of CuAAC involves the in situ formation of a copper(I)-acetylide intermediate from the terminal alkyne of this compound. This intermediate then reacts with an azide (B81097) in a stepwise manner to yield the stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov While the reaction is highly efficient, its application in biological systems requires careful optimization to mitigate the potential cytotoxicity of the copper catalyst and to prevent oxidative damage to sensitive biomolecules caused by reactive oxygen species (ROS) generated during the reaction. biorxiv.org
Optimization strategies are crucial for successful bioconjugation. A key aspect is maintaining copper in its active Cu(I) oxidation state. This is typically achieved by adding a reducing agent, most commonly sodium ascorbate (B8700270), to a solution containing a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄). jenabioscience.com However, the combination of copper and ascorbate can generate damaging ROS. biorxiv.org To counteract this, copper-chelating ligands are employed. These ligands not only stabilize the Cu(I) ion, preventing its disproportionation and oxidation, but also accelerate the reaction kinetics and protect the target biomolecules from oxidative damage. jenabioscience.comresearchgate.net
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a widely used water-soluble ligand that has proven effective in protecting nucleic acids during CuAAC reactions. nih.gov Protocols for labeling biomolecules often recommend using a ligand-to-copper ratio of 5:1 to ensure the copper is fully chelated and the biomolecules are protected. jenabioscience.com Furthermore, additives like aminoguanidine (B1677879) can be included in the reaction buffer to quench reactive byproducts of ascorbate oxidation, which could otherwise lead to unwanted side reactions with amino acid residues on proteins. nih.gov The reaction is typically performed in buffered aqueous solutions at or near physiological pH (e.g., pH 7.4) and at room temperature or 37°C. scienceopen.com
Table 1: Typical Optimized Reaction Conditions for CuAAC Bioconjugation
| Component | Typical Concentration | Purpose |
| Alkyne-modified DNA | 50-100 µM | Substrate containing the propynyl group |
| Azide-modified tag | 2-10 equivalents | The reporter molecule to be conjugated |
| Copper(II) Sulfate (CuSO₄) | 0.25-1 mM | Source of the copper catalyst |
| Ligand (e.g., THPTA) | 1.25-5 mM | Stabilizes Cu(I), accelerates reaction, protects biomolecule |
| Sodium Ascorbate | 5-10 mM | Reduces Cu(II) to the active Cu(I) catalyst |
| Buffer | PBS or Tris, pH 7.4 | Maintains physiological pH |
| Additive (optional) | Aminoguanidine | Scavenges reactive ascorbate byproducts |
This interactive table summarizes common starting conditions for CuAAC reactions involving nucleic acids. Concentrations may require further optimization depending on the specific substrates and biological system.
Conjugation Strategies for Fluorescent Tags and Reporter Groups
A primary application of this compound, once incorporated into an oligonucleotide, is the attachment of fluorescent dyes and other reporter molecules. biosyn.com This is achieved by reacting the alkyne-modified DNA with a molecule of interest that has been functionalized with an azide group. The versatility of this approach allows for the conjugation of a vast array of labels for diverse applications, from cellular imaging to biochemical assays. medchem101.com
The strategy is straightforward: an oligonucleotide is synthesized or enzymatically generated to include this compound. This alkyne-bearing DNA is then subjected to a CuAAC reaction with an azide-derivatized fluorescent dye, quencher, or affinity tag like biotin (B1667282). biosyn.comvectorlabs.com The high efficiency of the click reaction ensures a high yield of the desired conjugate, often without the need for extensive purification to remove unreacted components. medchem101.com
A wide variety of fluorescent dyes spanning the visible and near-infrared spectrum are commercially available in their azide forms, making them readily accessible for conjugation. researchgate.net This allows researchers to select a fluorophore with the optimal excitation and emission properties for their specific instrumentation and experimental setup. Beyond fluorophores, other reporter groups such as biotin can be conjugated. Biotin-azide, for instance, allows for the subsequent detection or purification of the labeled nucleic acid using streptavidin-conjugated reagents. vectorlabs.comnih.gov
Table 2: Examples of Reporter Groups for Conjugation to Alkyne-Modified Nucleic Acids
| Reporter Group Class | Specific Example | Excitation Max (nm) | Emission Max (nm) | Application |
| Fluorescent Dye | 6-FAM, Azide | 492 | 517 | DNA Sequencing, PCR biosyn.com |
| Fluorescent Dye | TAMRA, Azide | 555 | 580 | FRET, Quenching aatbio.com |
| Fluorescent Dye | Cy3, Azide | 550 | 570 | Microarrays, Imaging |
| Fluorescent Dye | Cy5, Azide | 649 | 670 | Microarrays, Imaging |
| Fluorescent Dye | Alexa Fluor 647, Azide | 650 | 668 | Super-resolution Microscopy |
| Fluorogenic Dye | 3-Azido-7-hydroxycoumarin | ~390 | ~475 | Becomes fluorescent upon reaction |
| Affinity Tag | Biotin, Azide | N/A | N/A | Purification, Detection vectorlabs.com |
This interactive table showcases a selection of commonly used azide-functionalized reporter groups that can be conjugated to oligonucleotides containing this compound via CuAAC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and Other Catalyst-Free Click Variants
While CuAAC is a powerful tool, the requirement for a copper catalyst can be a limitation for in vivo studies due to its cytotoxicity. nih.gov This led to the development of copper-free click chemistry, most notably the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov
SPAAC relies on the high intrinsic reactivity of a strained cyclooctyne (B158145) with an azide. The ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures without the need for a catalyst. biosyn.com However, this reaction mechanism requires a strained, cyclic alkyne. The propynyl group of this compound is a terminal, linear alkyne and lacks the necessary ring strain to participate in SPAAC. Therefore, this compound is not a suitable substrate for SPAAC reactions. Its utility is confined to catalyst-dependent click reactions like CuAAC.
Implementation of "Double Click" Chemistry for Multifunctionalization of Nucleic Acids
The concept of "double click" chemistry refers to the strategy of performing two independent and orthogonal click reactions on a single biomolecule, enabling its multifunctionalization. scienceopen.com This approach is invaluable for creating sophisticated molecular tools, such as probes with both a targeting moiety and a reporter group, or FRET pairs for studying molecular interactions. nih.gov
Orthogonality is key to this strategy; the two click reactions must proceed without interfering with each other. This can be achieved by using two different pairs of reactive groups. A common strategy for nucleic acids is to combine CuAAC and SPAAC. An oligonucleotide can be synthesized to contain both a terminal alkyne (like that from this compound) and a strained cyclooctyne (e.g., DBCO). The DBCO group can be selectively reacted with an azide via SPAAC first. Subsequently, the terminal alkyne can be reacted with a different azide-modified molecule using the copper-catalyzed CuAAC reaction. nih.gov
Another approach involves using two different terminal alkynes with distinct protecting groups. One alkyne can be deprotected and reacted via CuAAC, followed by the deprotection and reaction of the second alkyne with a different azide. This sequential approach allows for the controlled, site-specific introduction of two different functionalities onto the same nucleic acid strand. While specific examples detailing the use of this compound in a double-click strategy are not prominent in the literature, the principles have been demonstrated with other modified nucleosides, and this compound is a suitable candidate for the CuAAC part of such an orthogonal scheme. nih.gov
Utility in High-Throughput Nucleic Acid Analysis and Sequencing Sample Preparation
The robustness and specificity of click chemistry make it an attractive tool for high-throughput applications involving nucleic acids. Modified nucleosides, including alkyne-bearing ones, are fundamental to these advanced methods. nih.gov
In high-throughput screening (HTS), fluorescent nucleoside analogs are employed to develop assays for identifying inhibitors of protein-nucleic acid interactions. nih.govfiu.edu For example, a fluorescently labeled oligonucleotide can be used in a competitive binding assay, where the displacement of the probe by a small molecule inhibitor results in a measurable change in fluorescence. The ability to easily label oligonucleotides containing this compound with a fluorophore makes it a valuable component for the development of such HTS assays. scienceopen.com
In the context of next-generation sequencing (NGS), the preparation of DNA libraries is a critical step that typically involves the ligation of adapter sequences to fragmented DNA. nih.gov Click chemistry offers a highly efficient alternative to enzymatic ligation for this purpose. A DNA library could be prepared from fragments containing a terminal alkyne, introduced via enzymatic incorporation of the triphosphate of this compound (6-O-Propynyl-dGTP). These alkyne-modified fragments could then be "clicked" to azide-functionalized sequencing adapters. This covalent and stable linkage is well-suited for the demanding steps of sequencing. Furthermore, click chemistry-based enrichment strategies, such as the recently developed dual chemical labeling-assisted sequencing (DCL-seq), highlight the potential for using clickable nucleosides to isolate and sequence DNA with specific modifications. nih.gov The enzymatic incorporation of modified dNTPs is a well-established technique, and polymerases have been shown to tolerate various modifications on the nucleobase, suggesting the feasibility of incorporating 6-O-Propynyl-dGTP into DNA for these applications. nih.govnih.gov
Investigations of Biochemical and Molecular Mechanisms Involving 6 O Propynyl 2 Deoxyguanosine
Modulation of DNA Replication Processes in Model Systems
The integrity of DNA replication is paramount for cellular viability, and the process is highly sensitive to modifications on the DNA template. The presence of a bulky propynyl (B12738560) group at the O6 position of guanine (B1146940) is expected to perturb the normal functioning of the DNA replication machinery.
DNA polymerase fidelity refers to the ability of the enzyme to accurately insert the correct nucleotide opposite a template base. nih.govneb.com When a modified nucleotide like 6-O-propynyl-2'-deoxyguanosine is present in the template strand, it can challenge the fidelity of DNA polymerases. The bulky propynyl group can alter the hydrogen bonding face and the steric properties of the guanine base, potentially leading to misincorporation of nucleotides.
While direct studies on this compound are limited, research on other O6-alkyl-dG lesions provides insights. For instance, O6-methylguanine (O6-MeG) is known to be highly mutagenic, often causing DNA polymerases to misincorporate thymine (B56734) instead of cytosine. pnas.orgnih.gov This is because the O6-MeG:T base pair can mimic the geometry of a canonical Watson-Crick base pair, thereby evading the proofreading mechanisms of high-fidelity polymerases. pnas.org It is plausible that the propynyl group, being larger than a methyl group, could cause a greater distortion and potentially a different pattern of misincorporation.
Translesion synthesis (TLS) is a DNA damage tolerance mechanism that employs specialized, low-fidelity DNA polymerases to replicate past lesions that block high-fidelity replicative polymerases. uconn.edu It is anticipated that a bulky adduct like this compound would necessitate the involvement of TLS polymerases for bypass. Studies on various O6-alkyl-dG lesions have shown the involvement of multiple TLS polymerases, such as Pol η, Pol ζ, and Pol κ, in their bypass. nih.govnih.gov The efficiency and fidelity of bypass often depend on the size and nature of the alkyl group. For example, Pol η and Pol ζ are involved in the error-prone bypass of straight-chain O6-alkyl-dG lesions, while Pol κ can preferentially incorporate the correct nucleotide opposite branched-chain lesions. nih.gov
Table 1: Comparison of DNA Polymerase Responses to O6-Modified Guanine Analogs
| Analog | Observed Effect on DNA Polymerase | Predominant Mutation | TLS Polymerases Implicated |
| O6-Methyl-dG | Miscoding, leading to T incorporation opposite the lesion. pnas.org | G→A transition nih.gov | Pol ν shows high reactivity with a preference for dCTP incorporation. nih.gov |
| O6-POB-dG | Moderate impediment to DNA replication. nih.gov | G→A transition and G→T transversion in mammalian cells. nih.gov | Pol η, κ, and ι show varying bypass efficiencies. nih.gov |
| O6-CM-dG | Strong inhibition of DNA replication. nih.gov | G→A transition nih.gov | Pol κ and Pol ζ are required for efficient bypass in mammalian cells. nih.gov |
Data presented is based on studies of related O6-alkyl-dG lesions and serves as a predictive model for this compound.
The ability of a modified nucleotide to be bypassed by a DNA polymerase depends on its capacity to act as a substrate and fit within the enzyme's active site. O6-alkyl-dG lesions can adopt conformations that mimic standard base pairs, a phenomenon known as substrate mimicry. For O6-MeG, the lesion can form a stable base pair with thymine that is structurally similar to a canonical A:T base pair, deceiving the polymerase. pnas.org
The enzymatic bypass of such lesions can occur through several mechanisms. A specialized TLS polymerase might have a more spacious active site that can accommodate the bulky adduct. uconn.edu The bypass of bulky DNA-peptide cross-links, for instance, has been shown to be mediated by TLS polymerases like Pol η, Pol ι, and Pol κ at different efficiencies. nih.govnih.govresearchgate.net Pol η, for example, was able to perform an error-free bypass of a bulky 15-mer peptide cross-linked to deoxyadenosine, despite showing a preference for misincorporation during single-nucleotide insertion assays. nih.gov This suggests a complex mechanism where the initial misincorporation is not necessarily extended. It is conceivable that this compound could be bypassed by a similar mechanism, where a specific TLS polymerase facilitates continued DNA synthesis past the lesion.
Enzymatic Processing and Recognition of this compound-Containing Nucleic Acids
Once incorporated into DNA, modified nucleotides can be recognized and processed by various cellular enzymes, including those involved in telomere maintenance and DNA repair.
Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps (B75204) at the ends of chromosomes. nih.gov The activity of telomerase is crucial for cellular immortality, and it is a key target in cancer therapy. Nucleoside analogs can interfere with telomerase activity. nih.gov
While direct studies on this compound and telomerase are not available, research on other nucleoside analogs provides a framework for potential mechanisms. Analogs can act as competitive inhibitors or chain terminators upon incorporation into the growing telomeric DNA strand. nih.govnatap.org For example, arabinofuranyl-guanosine triphosphate (Ara-GTP) and ddGTP have been shown to efficiently inhibit telomerase activity in vitro. nih.govnatap.org These analogs can cause alterations in the normal banding pattern of telomerase synthesis products, suggesting they interfere with the catalytic cycle at specific positions along the RNA template. nih.govnatap.org It is plausible that this compound triphosphate could be recognized by telomerase and incorporated into telomeric DNA. The bulky propynyl group could then lead to stalling of the enzyme, preventing the addition of subsequent nucleotides and leading to telomere shortening.
Cells possess multiple DNA repair pathways to correct damage and maintain genomic integrity. The primary pathways for repairing single-base lesions are base excision repair (BER) and nucleotide excision repair (NER). mdpi.com Direct repair by enzymes like O6-methylguanine-DNA methyltransferase (MGMT) is also a critical mechanism for O6-alkylguanine lesions. nih.gov
The repair of O6-alkyl-dG lesions is dependent on the size of the alkyl group. Smaller adducts like O6-MeG are efficiently repaired by MGMT. nih.gov However, the capacity of MGMT to repair larger adducts decreases with increasing size of the alkyl group. nih.gov Bulky O6-alkyl-dG lesions are often substrates for the NER pathway. nih.gov For instance, the repair of branched-chain O6-alkyl-dG lesions has been shown to rely on NER. nih.gov Given the bulky nature of the propynyl group, it is likely that this compound, if incorporated into DNA, would be a substrate for the NER pathway. The NER machinery recognizes distortions in the DNA helix, and a bulky adduct at the O6 position would likely cause such a distortion. mdpi.com The repair process would involve the recognition of the lesion, excision of a short oligonucleotide containing the adduct, and resynthesis of the correct DNA sequence. nih.gov
Table 2: Potential DNA Repair Pathways for O6-Modified Guanine Analogs
| Analog | Primary Repair Pathway | Key Proteins Involved | Mechanism |
| O6-Methyl-dG | Direct Repair | O6-methylguanine-DNA methyltransferase (MGMT) | Transfer of the methyl group to a cysteine residue on the protein. nih.gov |
| Branched-chain O6-alkyl-dG | Nucleotide Excision Repair (NER) | XPA, XPC-RAD23B, and other NER factors. nih.govmdpi.com | Recognition of helix distortion, excision of an oligonucleotide containing the lesion, and DNA resynthesis. nih.govmdpi.com |
| Propanodeoxyguanosine (PdG) | Nucleotide Excision Repair (NER) | Uvr(A)BC complex (E. coli), mammalian NER complex. nih.gov | Removal of a 12-base oligonucleotide containing the adduct. nih.gov |
This table outlines potential repair mechanisms for this compound based on data from analogous structures.
Influence on DNA-Protein and RNA-Protein Interactions
The interaction between nucleic acids and proteins is fundamental to a vast array of cellular functions. Modifications to nucleosides can significantly alter these interactions by changing the chemical and structural properties of the nucleic acid. nih.gov
The introduction of a propynyl group at the O6 position of guanine can affect DNA-protein interactions in several ways. The bulky and hydrophobic nature of the propynyl group could sterically hinder the binding of proteins that recognize the major groove of the DNA helix. For example, transcription factors or DNA-modifying enzymes that make specific contacts with the guanine base could have their binding affinity reduced. Conversely, the alkyne group could create new, non-covalent interactions with certain amino acid side chains, potentially stabilizing the binding of some proteins. Studies on γ-hydroxypropanodeoxyguanosine (γ-HOPdG), another bulky adduct at the N2 position of guanine, have shown that it can form cross-links with proteins that specifically interact with DNA, such as the restriction enzyme EcoRI. nih.gov
In the context of RNA, modifications can influence structure, stability, and interactions with RNA-binding proteins (RBPs). nih.gov While this compound is a deoxynucleoside, the corresponding ribonucleoside could be used to study RNA-protein interactions. The presence of modified nucleosides in RNA can either enhance or diminish the binding of RBPs, depending on the specific modification and the protein . nih.gov The propynyl group could alter the local conformation of the RNA, making it either more or less accessible to RBPs. Furthermore, the chemical properties of the alkyne could directly influence the binding interface. The presence of proteins can also alter the susceptibility of RNA to oxidative damage, indicating a protective role for RBPs. frontiersin.org
Application in Bioorthogonal Reactions for Spatiotemporal Control of Biological Processes
The precise control over biological processes in both time and space is a central goal in chemical biology. Bioorthogonal reactions, which occur in living systems without interfering with native biochemical processes, provide a powerful toolkit to achieve such spatiotemporal control. This compound, with its terminal alkyne group, is a key molecule in this context, primarily through its use in "caging" strategies for oligonucleotides. nih.govnih.gov
The underlying principle involves incorporating this compound into a synthetic DNA or RNA strand, thereby rendering it biologically inactive. The propynyl group at the O6 position of the guanine base acts as a "caging" moiety. This modification sterically hinders the formation of Watson-Crick hydrogen bonds with cytosine, thus preventing the oligonucleotide from hybridizing with its target sequence. nih.govchimia.ch This effectively silences the function of the oligonucleotide, be it an antisense agent, a small interfering RNA (siRNA), or a DNAzyme. The biological process targeted by the oligonucleotide is thus put on hold.
The activation, or "decaging," of the oligonucleotide is then triggered by a specific, externally applied stimulus that selectively removes the propynyl group. This restores the natural guanine structure, allowing the oligonucleotide to bind to its target and execute its biological function at the desired time and location. This on-demand activation is the cornerstone of spatiotemporal control.
One of the most promising bioorthogonal reactions for the decaging of propargylated molecules is palladium-mediated depropargylation. nih.gov This reaction has been successfully employed to activate prodrugs within living cells and even in whole organisms like zebrafish. nih.gov The process typically involves the administration of a non-toxic palladium catalyst, which selectively cleaves the propargyl ether bond at the O6 position of the modified guanosine (B1672433).
The key advantage of using a chemical trigger like a palladium catalyst is the high degree of control it offers. The catalyst can be delivered to a specific tissue or cellular compartment, ensuring that the decaging reaction and subsequent activation of the oligonucleotide only occur in the intended location (spatial control). Furthermore, the timing of the catalyst's introduction can be precisely managed, allowing for the activation of the biological process at a specific point in time (temporal control).
For instance, a therapeutically active oligonucleotide containing this compound could be administered systemically in its inactive, caged form. This would prevent off-target effects and degradation. Subsequently, a targeted delivery system could release a palladium catalyst specifically at a tumor site. The catalyst would then locally decage the oligonucleotide, activating its therapeutic function only where it is needed.
The application of this strategy can be envisioned in various research and therapeutic contexts, as detailed in the table below.
| Application Area | Caged Molecule | Bioorthogonal Trigger | Controlled Biological Process | Potential Outcome |
| Gene Silencing | Antisense oligonucleotide containing this compound | Palladium catalyst | Hybridization to target mRNA | Spatiotemporally controlled knockdown of a specific gene |
| Enzyme Activity | DNAzyme with this compound in its catalytic core | Palladium catalyst | Cleavage of a target RNA substrate | On-demand activation of enzymatic function |
| Aptamer Binding | Aptamer with this compound in its binding site | Palladium catalyst | Binding to a target protein | Controlled modulation of protein activity |
While the principle of palladium-mediated depropargylation for activating caged molecules is well-established, its specific application to oligonucleotides containing this compound for controlling biological processes is an active area of research. The development of biocompatible and highly efficient palladium catalysts is crucial for the successful translation of this technology to clinical applications. The combination of photo-modulation with bioorthogonal chemistry is also an emerging frontier, offering the potential for even more precise spatiotemporal control using light as the trigger. nih.govnih.gov
Advanced Methodological Applications As Chemical Biology Probes
Design and Application in Fluorescence Imaging Strategies
The ability to visualize and track nucleic acids and their associated processes within complex biological systems is crucial for advancing our understanding of molecular biology. 6-O-Propynyl-2'-deoxyguanosine has become a key component in the development of novel fluorescent probes for bio-imaging, owing to the facility with which a variety of fluorophores can be attached to the nucleoside via click chemistry. jenabioscience.commedchemexpress.com
Development of Environmentally Sensitive Fluorescent Nucleoside Analogs
Environmentally sensitive fluorescent (ESF) nucleoside analogs are powerful probes that exhibit changes in their fluorescence properties in response to their local microenvironment. These changes can provide valuable information about nucleic acid structure, dynamics, and interactions. While direct synthesis of ESF probes can be complex, the post-synthetic modification of oligonucleotides containing this compound offers a flexible and efficient alternative. By incorporating the alkyne-modified nucleoside into a DNA or RNA strand, researchers can then "click" on an azide-containing environmentally sensitive fluorophore. This modular approach allows for the screening of various fluorophores to fine-tune the probe's properties for specific applications, such as monitoring changes in DNA conformation during protein binding or detecting localized changes in solvent accessibility within a folded nucleic acid structure.
Fabrication of Base-Discriminatory Fluorescent (BDF) Probes for Nucleic Acid Sensing
Base-discriminatory fluorescent (BDF) probes are designed to report the identity of a specific base in a target nucleic acid sequence, a critical capability for applications such as single nucleotide polymorphism (SNP) detection. The strategic placement of a fluorescent probe in proximity to a target base can lead to fluorescence quenching or enhancement depending on the identity of that base. This compound can be utilized to construct BDF probes by incorporating it into an oligonucleotide probe at a position opposite the target base. Subsequent click-coupling of a suitable fluorophore can create a probe where the fluorescence signal is modulated by the interaction with the opposing nucleobase, allowing for the discrimination between different bases.
Utilization in Nucleic Acid Structural Analysis and Dynamics Studies
Understanding the three-dimensional structure and dynamic behavior of nucleic acids is fundamental to deciphering their biological functions. The introduction of specific labels at defined positions within a nucleic acid is a powerful strategy for such studies. This compound facilitates the site-specific labeling of DNA and RNA with probes suitable for various biophysical techniques. For instance, the attachment of fluorescent dyes via click chemistry allows for the use of techniques like Förster Resonance Energy Transfer (FRET) to measure intramolecular distances and monitor conformational changes in real-time. Furthermore, the introduction of spin labels or other biophysical probes can provide insights into local dynamics and solvent accessibility, contributing to a more comprehensive understanding of nucleic acid architecture.
Development of Reporter Gene Expression Systems for Investigating Nucleoside Analog Fate
Determining the metabolic fate of nucleoside analogs within a cell is essential for understanding their mechanisms of action and potential off-target effects. Reporter gene expression systems offer a powerful approach to track the incorporation and processing of these analogs. While specific reporter systems designed to directly track this compound are not yet widely reported, the principle of using fluorescent nucleoside analogs as reporters for kinase activity has been established. nih.gov A potential strategy could involve a reporter system where the expression of a reporter gene (e.g., encoding a fluorescent protein) is made dependent on the incorporation of this compound into a specific nucleic acid sequence. The subsequent "clicking" of a fluorophore to the incorporated nucleoside could then provide a detectable signal, allowing for the quantitative analysis of its uptake and metabolism.
Functionalization of Oligonucleotides for Targeted Research and Molecular Tool Development
The ability to functionalize oligonucleotides with a wide array of molecules has revolutionized their application in targeted research and as molecular tools. The propargyl group of this compound provides a convenient and specific point of attachment for virtually any azide-modified molecule. jenabioscience.commedchemexpress.com This versatility has been exploited to create a diverse range of functionalized oligonucleotides.
Key Applications of Functionalized Oligonucleotides:
| Application | Description of Functionalization |
| Targeted Drug Delivery | Conjugation of therapeutic agents or cell-penetrating peptides to oligonucleotides for targeted delivery to specific cells or tissues. |
| Diagnostic Probes | Attachment of biotin (B1667282) for affinity purification or fluorescent dyes for detection in various assay formats. |
| Molecular Scaffolds | Use as a building block for the construction of complex DNA nanostructures with precisely positioned functional elements. |
| Cross-linking Agents | Introduction of photoreactive groups to study nucleic acid-protein interactions. |
This modular approach, enabled by the click chemistry compatibility of this compound, has significantly expanded the toolbox available to researchers for manipulating and studying nucleic acids in a targeted and specific manner.
Emerging Avenues and Future Research Directions for 6 O Propynyl 2 Deoxyguanosine
Integration with Next-Generation Sequencing (NGS) Technologies for Modified Base Detection
The convergence of chemical labeling strategies with high-throughput sequencing is opening new frontiers in genomics and epigenomics. The integration of 6-O-propynyl-2'-deoxyguanosine with next-generation sequencing (NGS) platforms presents a promising approach for the sensitive and precise mapping of DNA modifications and sites of DNA synthesis across the genome.
One such innovative method is "ClickSeq," which utilizes click chemistry for the fragmentation-free generation of NGS libraries. nih.govwikipedia.org In this technique, reverse transcription is performed in the presence of 3'-azido-nucleotides, which act as chain terminators. The resulting 3'-azido-terminated cDNA fragments are then "clicked" to 5'-alkyne-modified sequencing adapters. nih.govwikipedia.org This principle can be adapted for the detection of this compound incorporation. DNA containing this alkyne-modified nucleoside could be fragmented and ligated to azide-functionalized adapters, enabling its selective enrichment and subsequent sequencing. This would allow for the genome-wide mapping of sites where this analog has been incorporated, providing insights into DNA replication, repair, and other dynamic processes.
The potential applications of integrating this compound with NGS are summarized in the table below:
| Application Area | Description | Potential Impact |
| DNA Replication Mapping | Pulse-labeling of newly synthesized DNA with this compound followed by click-ligation to sequencing adapters. | High-resolution, genome-wide mapping of replication origins and replication fork dynamics. |
| DNA Repair Analysis | Incorporation of this compound during DNA repair synthesis, followed by selective sequencing of the labeled regions. | Identification of sites of DNA damage and repair with single-nucleotide resolution. |
| Epigenetic Studies | Development of methods to selectively introduce this compound at specific modified bases, followed by NGS. | Novel approaches for mapping epigenetic modifications that are challenging to detect with standard NGS methods. |
| G-quadruplex Mapping | Using this compound as a probe for the formation of G-quadruplex structures, which can be identified through sequencing. | A better understanding of the formation and biological roles of these non-canonical DNA structures. |
Rational Design of Novel Nucleoside Analogs with Enhanced or Tunable Propynyl (B12738560) Moieties
The future development of this compound-based probes will likely involve the rational design of new analogs with improved properties. By modifying the propynyl group or other parts of the nucleoside, it is possible to fine-tune its characteristics for specific applications.
Key areas for the rational design of novel analogs include:
Enhanced Click Chemistry Kinetics: Modifications to the alkyne group, such as the introduction of strain or electron-withdrawing groups, can accelerate the rate of the click reaction, allowing for faster and more efficient labeling with lower concentrations of reagents.
Improved Substrate Efficiency for Polymerases: Alterations to the sugar or base moieties could enhance the efficiency with which the nucleoside analog is incorporated into DNA by various DNA polymerases, leading to increased labeling density.
Tunable Steric and Electronic Properties: The size and electronic properties of the propynyl group can be adjusted to minimize perturbations to DNA structure and function upon incorporation, ensuring that the probe does not significantly alter the biological process being studied.
Multifunctional Probes: The propynyl group can serve as a scaffold for the attachment of other functional groups, creating multifunctional probes that can, for example, both be visualized and cross-linked to interacting proteins.
The table below outlines potential modifications and their intended effects:
| Modification Strategy | Target Property | Example Modification |
| Enhanced Reactivity | Faster click reaction kinetics | Introduction of a cyclooctyne (B158145) (for copper-free click chemistry) |
| Improved Incorporation | Higher efficiency of incorporation by DNA polymerases | Modifications to the 2'-deoxyribose sugar |
| Reduced Perturbation | Minimal disruption of DNA structure | Shortening or lengthening the propynyl chain |
| Multifunctionality | Combined probing and cross-linking capabilities | Attachment of a photoactivatable cross-linking group to the propynyl moiety |
Expansion of Applications into Diverse Biological Systems and Pathways
While this compound has shown utility in specific research areas, such as the study of HIV-1 replication, its application can be expanded to a wide range of biological systems and pathways. The ability to metabolically label and visualize DNA synthesis makes it a versatile tool for cell biology, neurobiology, developmental biology, and cancer research.
Future applications in diverse biological systems could include:
Neurobiology: To study DNA synthesis and repair in neurons, which are post-mitotic cells that still exhibit DNA synthesis in response to damage and for plasticity.
Developmental Biology: To track cell division and differentiation in developing organisms by labeling the DNA of proliferating cells.
Cancer Biology: To identify and characterize rapidly dividing cancer cells and to study the effects of anti-cancer drugs on DNA replication and repair.
Microbiology: To investigate DNA replication and horizontal gene transfer in bacteria and other microorganisms.
Methodological Advancements for Enhanced Probing and Visualization Capabilities
The full potential of this compound as a molecular probe is dependent on the development of advanced methods for its detection and visualization. Innovations in imaging and probing techniques will enable researchers to study the dynamics of DNA-related processes with unprecedented detail.
Emerging methodological advancements that can be applied to this compound include:
Super-Resolution Microscopy: Techniques such as DNA-PAINT (Points Accumulation for Imaging in Nanoscale Topography) can be used to visualize the location of incorporated this compound with sub-diffraction-limit resolution. nih.govnih.gov This would allow for the precise localization of DNA synthesis and repair events within cellular structures.
Signal Amplification Techniques: Methods like clampFISH, which uses click chemistry for the amplification of fluorescent signals in situ, could be adapted to enhance the detection of low levels of this compound incorporation. nih.gov
In Vivo Imaging: The development of biocompatible click chemistry reactions and near-infrared fluorescent probes could enable the real-time imaging of DNA synthesis in living organisms.
Correlative Light and Electron Microscopy (CLEM): Combining fluorescence imaging of this compound with the high-resolution structural information from electron microscopy would provide a comprehensive view of the cellular context of DNA synthesis and repair.
The following table summarizes advanced visualization techniques and their potential applications with this compound:
| Visualization Technique | Principle | Application with this compound |
| DNA-PAINT | Super-resolution imaging based on the transient binding of fluorescently labeled DNA strands. | Nanoscale imaging of DNA replication foci and repair sites. nih.govnih.gov |
| clampFISH | Signal amplification through iterative rounds of hybridization and click chemistry. nih.gov | Enhanced detection of low-abundance DNA synthesis events. |
| In Vivo Click Chemistry | Bioorthogonal reactions that can be performed in living organisms. | Real-time imaging of DNA dynamics in live cells and animals. |
| CLEM | Combination of fluorescence and electron microscopy. | Correlating the location of DNA synthesis with ultrastructural cellular features. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-O-Propynyl-2'-deoxyguanosine, and how do reaction conditions influence yield?
- Methodological Answer : Enzymatic synthesis using engineered purine nucleoside phosphorylases (e.g., from Brevibacterium acetylicum) offers high regioselectivity and yield (>80%) in one-pot cascades . Alternatively, chemical synthesis via nucleophilic substitution at the 6-O position of 2'-deoxyguanosine using propargyl bromide under anhydrous conditions (e.g., DMF, 60°C, 12h) is common. Yield optimization requires monitoring reaction progress via HPLC and adjusting catalyst (e.g., K₂CO₃) concentrations to minimize side products .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm the propynyl group’s presence (e.g., alkyne proton resonance at δ 2.1–2.3 ppm and carbon signals at 70–80 ppm).
- Mass spectrometry (ESI-MS) for molecular ion confirmation ([M+H]⁺ expected at m/z 308.1).
- IR spectroscopy to detect the alkyne C≡C stretch (~2120 cm⁻¹) .
Q. What are the primary biochemical applications of this compound in click chemistry?
- Methodological Answer : The alkyne group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific conjugation in:
- Antibody-drug conjugates (ADCs) : Linker design (e.g., PEG-SS-PEG spacers) to improve payload solubility and stability .
- DNA probes : Labeling via azide-modified complementary strands for fluorescence imaging .
Advanced Research Questions
Q. How does the 6-O-propynyl modification alter the base-pairing behavior of 2'-deoxyguanosine in DNA duplexes?
- Methodological Answer :
- Thermal denaturation (Tm) assays reveal destabilization (ΔTm ≈ 3–5°C) due to steric hindrance from the propynyl group.
- Molecular dynamics simulations predict altered sugar puckering and minor groove accessibility .
- X-ray crystallography of modified DNA duplexes can visualize structural perturbations (e.g., C8-keto tautomerization) .
Q. What strategies optimize the conjugation efficiency of this compound in ADC linker systems?
- Methodological Answer :
- Linker design : Compare cleavable (e.g., Val-Cit-PABC) vs. non-cleavable (e.g., PEG) linkers using SDS-PAGE and LC-MS to quantify drug-to-antibody ratios (DAR).
- Reaction optimization : Adjust Cu(I) catalyst concentration (0.1–1 mM), pH (7.4), and temperature (25–37°C) to balance efficiency and protein aggregation .
- Stability assays : Incubate ADCs in serum (37°C, 7d) and monitor payload release via HPLC .
Q. How do pH and temperature variations affect the stability of this compound in aqueous solutions?
- Methodological Answer :
- Stability testing : Use accelerated degradation studies (40–60°C, pH 4–9) with periodic sampling.
- Analytical methods : Quantify degradation products (e.g., deacetylated derivatives) via UPLC-MS/MS.
- Key findings : Degradation rates increase at pH >8 (alkaline hydrolysis) and temperatures >50°C .
Contradictions and Resolutions
- Contradiction : Conflicting reports on the mutagenic potential of 8-hydroxy-2'-deoxyguanosine analogs (e.g., tautomerization vs. oxidative damage) .
- Resolution : For 6-O-Propynyl derivatives, prioritize in vitro polymerase assays (e.g., Klenow fragment) to assess misincorporation rates, complemented by computational modeling of tautomeric states .
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